molecular formula C11H10BrNO2 B1484772 Methyl 3-bromo-2-cyano-4-methylphenylacetate CAS No. 1805596-37-5

Methyl 3-bromo-2-cyano-4-methylphenylacetate

Cat. No.: B1484772
CAS No.: 1805596-37-5
M. Wt: 268.11 g/mol
InChI Key: OQMVLNPSAIXKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-cyano-4-methylphenylacetate: is a chemical compound characterized by a bromine atom, a cyano group, and a methyl group attached to a phenylacetate structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromo-2-cyanotoluene as the starting material.

  • Reaction Conditions: The compound is synthesized through a series of reactions involving acylation, bromination, and cyano group introduction. The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to maintain quality control and consistency.

  • Catalysts: Various catalysts may be used to enhance the reaction rates and yields, such as palladium or nickel catalysts for cross-coupling reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the cyano group to an amine.

  • Substitution: Bromine atoms in the compound can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Hydroxy or amino derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

  • Methyl 3-bromo-2-cyanobenzoate

  • Methyl 3-bromo-4-methylbenzoate

  • Methyl 2-cyano-3-methylbenzoate

Uniqueness: Methyl 3-bromo-2-cyano-4-methylphenylacetate is unique due to the presence of both bromine and cyano groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(3-bromo-2-cyano-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-4-8(5-10(14)15-2)9(6-13)11(7)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMVLNPSAIXKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CC(=O)OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-2-cyano-4-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-2-cyano-4-methylphenylacetate
Reactant of Route 3
Methyl 3-bromo-2-cyano-4-methylphenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-2-cyano-4-methylphenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromo-2-cyano-4-methylphenylacetate
Reactant of Route 6
Methyl 3-bromo-2-cyano-4-methylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.